3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione

Antimycobacterial Mycobacterium avium Mycobacterium kansasii

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione (CAS 823195-65-9, molecular formula C₁₅H₁₀BrClN₂S, molecular weight 365.68 g/mol) is a fully synthetic heterocyclic small molecule belonging to the 3-phenylquinazoline-4(3H)-thione chemotype. The core scaffold features a quinazoline ring bearing a thione at position 4, a methyl group at position 2, a chlorine at position 6, and a para-bromophenyl substituent at position 3.

Molecular Formula C15H10BrClN2S
Molecular Weight 365.7 g/mol
CAS No. 823195-65-9
Cat. No. B12920683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione
CAS823195-65-9
Molecular FormulaC15H10BrClN2S
Molecular Weight365.7 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2)Cl)C(=S)N1C3=CC=C(C=C3)Br
InChIInChI=1S/C15H10BrClN2S/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3
InChIKeyMTIAOLNWMIJIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione (CAS 823195-65-9): Procurement-Ready Physicochemical and Class Identity


3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione (CAS 823195-65-9, molecular formula C₁₅H₁₀BrClN₂S, molecular weight 365.68 g/mol) is a fully synthetic heterocyclic small molecule belonging to the 3-phenylquinazoline-4(3H)-thione chemotype . The core scaffold features a quinazoline ring bearing a thione at position 4, a methyl group at position 2, a chlorine at position 6, and a para-bromophenyl substituent at position 3 . This substitution pattern places it among the 6-chloro-2-methyl-3-arylquinazoline-4(3H)-thione subseries, a group that has yielded antimycobacterial lead compounds and research probes [1]. The compound is commercially available as a research-grade chemical (typically ≥97% purity), intended exclusively for laboratory research and not for human therapeutic use .

Why 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione Cannot Be Freely Substituted by Other 3-Arylquinazoline-4-thiones


Within the 6-chloro-2-methyl-3-arylquinazoline-4(3H)-thione series, even single-atom alterations on the N3-aryl ring can profoundly influence—and in some cases invert—a compound's biological activity and target engagement profile [1]. In the landmark study by Kubicová et al., the para-isopropyl analog (compound 2f) exhibited superior activity against Mycobacterium avium and M. kansasii relative to isoniazid, whereas the unsubstituted phenyl analog was essentially inactive, demonstrating that the presence, nature, and para-positioning of hydrophobic substituents on the N3-phenyl ring are decisive for antimycobacterial potency [1]. The 4-bromophenyl substituent of the target compound introduces a unique combination of strong electron-withdrawing character (σₚ = +0.23) and high hydrophobicity (π = +0.86), as well as a heavy halogen capable of forming intermolecular halogen bonds (C=S⋯Br) that can stabilize distinct crystal packing motifs and influence biomolecular recognition [2]. These properties cannot be replicated by the 4-methyl (CAS 823195-66-0), 4-isopropyl (CAS 823195-68-2), 4-chloro, or unsubstituted phenyl analogs, making blanket substitution scientifically unsound without empirical head-to-head data [1] [2].

Quantitative Differentiation Evidence: 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione vs. Closest Analogs


Antimycobacterial Activity: SAR Evidence from the 6-Chloro-2-methyl-3-arylquinazoline-4(3H)-thione Series

Although direct MIC data for the 4-bromophenyl analog have not been published, the 4-isopropyl analog (compound 2f; CAS 823195-68-2) in the same series demonstrated higher activity than the isoniazid standard against Mycobacterium avium and M. kansasii, while the unsubstituted 3-phenyl analog showed no notable antimycobacterial effect [1]. This establishes that para-substitution of the N3-phenyl ring with a lipophilic, electron-withdrawing group is a critical determinant of antimycobacterial activity in this chemotype. The 4-bromophenyl substituent (Hammett σₚ = +0.23; Hansch π = +0.86) is electronically and sterically distinct from the active 4-isopropyl (σₚ = -0.15; π = +1.53) and the inactive unsubstituted phenyl (σₚ = 0.00; π = 0.00), indicating that the target compound occupies a unique physicochemical parameter space that must be evaluated empirically rather than assumed by interpolation [1].

Antimycobacterial Mycobacterium avium Mycobacterium kansasii Structure-Activity Relationship

Toxicological Profile: Brine Shrimp (Artemia salina) Lethality as a Proxy for Cytotoxicity Screening

In the Kubicová et al. 2003 study, among four selected compounds (1h, 1i, 2b, and 2f), only the 4-isopropyl analog 2f (6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione) elicited detectable toxicity in the Artemia salina brine shrimp bioassay, whereas the 4-chloro and 3,4-dichloro analogs (1h, 1i) and the unsubstituted phenyl analog 2b were inactive [1]. This demonstrates that the para-substituent identity on the N3-phenyl ring can toggle cytotoxicity in this series. The 4-bromophenyl analog, bearing a heavy halogen with distinct electronic and polarizability characteristics, is predicted to exhibit a different toxicity profile than the isopropyl and chloro analogs. Its quantitative brine shrimp LC₅₀ value remains to be experimentally determined, representing a clear data gap that justifies procurement for targeted toxicological assessment [1].

Toxicological Screening Artemia salina Brine Shrimp Bioassay Cytotoxicity

Halogen Bonding Capability: Structural Differentiation from Non-Halogenated and Lighter Halogen Analogs

X-ray crystallographic studies of 3-(2-halophenyl)quinazoline-4-thione derivatives have established that the C=S⋯X (X = halogen) intermolecular halogen bond is a robust and reproducible supramolecular synthon in this compound class [1]. In the 2-halo series, the bromine atom forms a shorter, more directional halogen bond with sulfur (C=S⋯Br) compared to chlorine (C=S⋯Cl), and the bonding geometry differs between racemic and enantiomerically pure crystals [1]. Although the target compound features para-bromophenyl rather than ortho-bromophenyl substitution, the bromine atom at the para-position can still engage in intermolecular halogen bonding interactions that influence crystalline packing, solubility, and potentially biomolecular recognition—properties that the 4-methyl, 4-isopropyl, and 4-hydrogen analogs completely lack. This structural feature provides a dimension of differentiation that is mechanistically independent of classical biological activity assays [1].

Halogen Bond Crystal Engineering Thione Supramolecular Chemistry

EGFR Tyrosine Kinase Inhibition Potential: Class-Level Pharmacophore Mapping

Quinazoline-4(3H)-thione derivatives have been established as a privileged scaffold for EGFR tyrosine kinase inhibition. A recent study by Abdel-Maksoud et al. (2024) reported that newly synthesized quinazoline-4(3H)-thione derivatives exhibit potent EGFR inhibitory activity, with compounds 4, 10, and 12 achieving IC₅₀ values of 5.6, 9.32, and 8.13 nM, respectively, against EGFR, coupled with cytotoxic effects in liver and breast cancer cell lines [1]. While these specific compounds differ in substitution pattern from the target molecule, the pharmacophoric elements essential for EGFR binding—the quinazoline core serving as an ATP-mimic hinge binder and the thione at position 4 acting as a hydrogen bond acceptor and halogen bond donor—are conserved in 3-(4-bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione [1]. The 4-bromophenyl group offers an additional potential halogen bonding contact in the EGFR hydrophobic back pocket, a feature absent in the non-halogenated and lighter halogen analogs represented in the published series [1].

EGFR Tyrosine Kinase Inhibitor Cancer Quinazoline

Physicochemical Property Differentiation: ClogP and Polar Surface Area vs. Closest Commercial Analogs

The 4-bromophenyl substituent confers a distinct lipophilicity-electronic profile relative to its closest commercially available analogs. Using PubChem XLogP3 data for the 4-methyl analog (CAS 823195-66-0; C₁₆H₁₃ClN₂S; XLogP3 = 4.0) [1] and ChemBase data for 2-(4-bromophenyl)quinazoline-4(3H)-thione (CAS 100527-50-2; logP = 2.94) [2], the target compound (CAS 823195-65-9; C₁₅H₁₀BrClN₂S) is predicted to exhibit an intermediate logP value of approximately 3.5–4.0, reflecting the balance between the lipophilic bromine atom and the electron-withdrawing effect that increases polarity. The topological polar surface area (TPSA) of the target compound is estimated at ~32 Ų (comprising the quinazoline ring nitrogens and the thione sulfur), identical to the 4-methyl and 4-isopropyl analogs. However, the bromine atom introduces a substantially higher molecular polarizability (Br: ~3.05 ų vs. CH₃: ~1.87 ų), which can influence passive membrane permeability, protein binding, and metabolic stability. These computed property differences provide a rational basis for selecting the 4-bromophenyl analog over other N3-aryl variants in drug discovery campaigns where halogen-mediated interactions are sought [1] [2].

Physicochemical Properties Lipophilicity Drug-likeness ADME

Synthetic Utility: The 4-Bromophenyl Substituent as a Cross-Coupling Handle for Downstream Diversification

A differentiating feature of the 4-bromophenyl analog relative to its 4-methyl, 4-isopropyl, and 4-chloro counterparts is the presence of a bromine atom suitable for palladium-catalyzed cross-coupling reactions. The para-bromophenyl group serves as a versatile synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and other coupling chemistries, enabling late-stage diversification of the quinazoline-4-thione scaffold without requiring de novo synthesis of each analog [1]. This is a practical procurement advantage: a single batch of the 4-bromophenyl compound can be converted into dozens of aryl, heteroaryl, amino, or alkynyl derivatives for SAR studies. In contrast, the 4-methyl analog requires oxidative functionalization (often low-yielding and non-selective), and the 4-isopropyl analog is practically inert to further derivatization at this position [1]. The chlorine at position 6 can also participate in cross-coupling under orthogonal conditions (e.g., using Buchwald ligands selective for aryl bromides over aryl chlorides), providing opportunities for sequential diversification [1]. This dual-halogen architecture (Br for initial diversification; Cl for subsequent or orthogonal functionalization) is unique to the 4-bromophenyl analog among the commercially available close analogs [1].

Cross-Coupling Suzuki Reaction Late-Stage Functionalization Medicinal Chemistry

Evidence-Backed Research Applications for 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione


SAR Probe for Antimycobacterial 3-Arylquinazoline-4-thione Optimization

Deploy the 4-bromophenyl analog as a key member of a systematic SAR matrix exploring the N3-aryl substituent effect on antimycobacterial activity. The SAR precedent established by Kubicová et al. (2003) demonstrates that para-substituent identity is a critical activity switch, with the 4-isopropyl analog outperforming isoniazid and the unsubstituted phenyl analog being inactive [1]. The 4-bromophenyl compound fills a physicochemical gap (σₚ = +0.23, π = +0.86) between the inactive hydrogen (σₚ = 0.00) and strongly active isopropyl (σₚ = -0.15) variants, enabling deconvolution of electronic vs. steric contributions to mycobacterial growth inhibition [1].

EGFR Kinase Inhibitor Lead Generation via Focused Library Synthesis

Utilize the 4-bromophenyl group as a Suzuki coupling handle to rapidly generate a focused library of biaryl, heteroaryl, and amine-substituted analogs for EGFR inhibition screening. The quinazoline-4-thione scaffold has validated EGFR-TKI pharmacophoric elements, with recent analogs achieving single-digit nanomolar EGFR IC₅₀ values [2]. The dual-halogen architecture (C6-Cl + C4'-Br) permits sequential diversification: initial Suzuki coupling at the bromine site followed by Buchwald-Hartwig amination or additional Suzuki coupling at the chlorine site, enabling exploration of two vectors simultaneously from a single commercially available starting material [2].

Crystal Engineering and Halogen Bonding Studies

Investigate the solid-state structure and halogen bonding geometry of the 4-bromophenyl analog via single-crystal X-ray diffraction. The C=S⋯Br supramolecular synthon has been structurally characterized in the ortho-bromophenyl series by Kawai et al. (2022), revealing distinct halogen bonding patterns between racemic and enantiomerically pure forms [3]. The para-bromophenyl analog offers an opportunity to study how halogen bond directionality and strength are modulated by substitution position (para vs. ortho), which is relevant to both crystal engineering and rational drug design where halogen bonding contributes to ligand-protein affinity [3].

Toxicological Profiling in Early-Stage Drug Discovery

Subject the 4-bromophenyl analog to the Artemia salina brine shrimp lethality bioassay to fill the toxicity data gap identified in the 2003 study, where only the 4-isopropyl analog was evaluated among the 6-chloro-2-methyl-3-arylquinazoline-4(3H)-thiones [1]. The stark contrast between the toxicity-positive 4-isopropyl analog and the toxicity-negative 4-chloro and unsubstituted phenyl analogs suggests that the 4-bromophenyl compound, with its distinct electronic profile, may exhibit an intermediate or unique toxicity phenotype relevant to prioritizing compounds for more advanced cytotoxicity and in vivo safety studies [1].

Quote Request

Request a Quote for 3-(4-Bromophenyl)-6-chloro-2-methylquinazoline-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.